Truxene
Overview
Description
Truxene is a polycyclic aromatic hydrocarbon. The molecule can be thought of as being made up of three fluorene units arranged symmetrically and sharing a common central benzene . Truxene is solid, and it is slightly soluble in water . It has attracted a great deal of interest due to its exceptional solubility, high thermal stability, and ease with which it may be modified .
Synthesis Analysis
Truxene is prepared by the cyclotrimerization of 1-indanone in a mixture of acetic acid and concentrated hydrochloric acid . Truxene was efficiently synthesized by reduction of truxenone with excess hydrazine hydrate in diethylene glycol at 180 °C without added base, a variation of the Huang-Minlon Wolff–Kishner reduction .
Chemical Reactions Analysis
Truxene has been used as a model to investigate the chemical reactivity of a fullerene fragment with alkali metals . Monoanion, dianion, and trianion products with different alkali metal counterions were crystallized and fully characterized, revealing the core curvature dependence on charge and alkali metal coordination .
Physical And Chemical Properties Analysis
Truxene has a high thermal stability and exceptional solubility . The UV-vis absorption and photoluminescence of truxenyl anions with different charges reveal intriguing charge-dependent optical properties, implying variation of the electronic structure based on the deprotonation process .
Scientific Research Applications
Truxene is a heptacyclic polyarene structure that has attracted a great deal of interest due to its exceptional solubility, high thermal stability, and ease with which it may be modified . Over the years, thanks to advances in the synthesis of truxene derivatives, the scope of applications of this attractive building block has been extended from synthesis and photoluminescence to organic electronics .
One specific application of Truxene is in the field of covalent organic frameworks (COFs). The condensation reaction between truxene and 1,4-phenylenediboronic acid results in a crystalline COF with boron ester linkages .
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Dendrimers, Oligomers, and Polymers Truxene has a star shape, making it suitable as a starting point for the synthesis of dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They are used in drug delivery, catalysis, and as light-emitting diodes .
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Photoresists Truxene can be used in photoresists, which are light-sensitive materials used in several industrial processes, such as photolithography and photoengraving to form a patterned coating on a surface .
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Organic Lasers The unique photophysical properties of Truxene make it a promising candidate for use in organic lasers . Organic lasers are a type of laser whose gain medium consists of organic (carbon-based) compounds. They are used in spectroscopy, medicine, and telecommunications .
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Photoluminescence Truxene and its derivatives exhibit strong photoluminescence, making them useful in the development of new optoelectronic devices . Photoluminescence is light emission from any form of matter after the absorption of photons .
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Liquid Crystals Derivatives of Truxene have been used for the synthesis of liquid crystals . Liquid crystals find applications in displays, such as LCD screens .
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Covalent Organic Frameworks (COFs) Truxene is employed as a building block to successfully synthesize novel covalent organic frameworks (COFs) . The condensation reaction between truxene and 1,4-phenylenediboronic acid results in a crystalline COF with boron ester linkages .
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Organic Electronics Truxene’s exceptional solubility, high thermal stability, and ease of modification make it an attractive building block in the field of organic electronics . Organic electronics use organic materials (carbon-based) to create electronic devices and have applications in flexible displays, lighting, and solar cells .
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Synthesis Truxene is a heptacyclic polyarene structure obtained by trimerization of indan-1-one . Its unique structure and properties make it a valuable component in various synthesis processes .
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Fullerene Fragments Derivatives of truxene have been used for the synthesis of fullerene fragments . Fullerenes are molecules of carbon in the form of a hollow sphere, ellipsoid, tube, and many other shapes .
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Photovoltaic Devices Truxene derivatives are used in the development of hybrid photovoltaic devices . These devices convert light into electricity using a blend of organic and inorganic materials .
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Phosphorescent Dopants for OLEDs Truxene derivatives are used as phosphorescent dopants in Organic Light Emitting Diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones .
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Photoinitiators of Polymerization Truxene derivatives are used as photoinitiators of polymerization . Photoinitiators are compounds that produce reactive species when exposed to light, initiating a polymerization process .
Safety And Hazards
When handling Truxene, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Truxene has a wide range of applications by virtue of its functionalization ability. It has gained a lot of attention due to its remarkable properties. Truxene-based materials will provide a new direction to the organic solar cells applications in near future because of their high thermal stability, exceptional solubility while holding solubilizing chains, and the ease with which they are being functionalized or modified .
properties
IUPAC Name |
heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18/c1-4-10-19-16(7-1)13-22-25(19)23-14-17-8-3-6-12-21(17)27(23)24-15-18-9-2-5-11-20(18)26(22)24/h1-12H,13-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPLLMPPZRUGTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C4CC5=CC=CC=C5C4=C6CC7=CC=CC=C7C6=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203277 | |
Record name | 10,15-Dihydro-5H-tribenzo(a,f,k)triindene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Truxene | |
CAS RN |
548-35-6 | |
Record name | Truxene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=548-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10,15-Dihydro-5H-tribenzo(a,f,k)triindene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Truxene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5559 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10,15-Dihydro-5H-tribenzo(a,f,k)triindene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10,15-dihydro-5H-tribenzo[a,f,k]triindene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.132 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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